3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole

Catalog No.
S1513804
CAS No.
16152-10-6
M.F
C24H17N3
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole

CAS Number

16152-10-6

Product Name

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole

IUPAC Name

4-naphthalen-1-yl-3,5-diphenyl-1,2,4-triazole

Molecular Formula

C24H17N3

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C24H17N3/c1-3-11-19(12-4-1)23-25-26-24(20-13-5-2-6-14-20)27(23)22-17-9-15-18-10-7-8-16-21(18)22/h1-17H

InChI Key

AOQKGYRILLEVJV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5

The exact mass of the compound 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole (CAS 16152-10-6), commonly referred to as NTAZ, is a high-performance triazole-based organic semiconductor primarily procured for use as an Electron Transport Layer (ETL) and Hole Blocking Layer (HBL) in Organic Light-Emitting Diodes (OLEDs). Characterized by a deep Highest Occupied Molecular Orbital (HOMO) level of approximately -6.4 eV and a Lowest Unoccupied Molecular Orbital (LUMO) of -2.8 eV, NTAZ provides a robust energetic barrier against hole leakage from the emissive zone. Unlike simpler triazole derivatives, the inclusion of a bulky 1-naphthyl group at the 4-position introduces significant steric hindrance, which disrupts molecular coplanarity, suppresses unwanted crystallization, and yields a highly stable amorphous film. With a thermal degradation onset (TGA) exceeding 260 °C for 0.5% weight loss, NTAZ is engineered to withstand the rigorous thermal demands of vacuum thermal evaporation (VTE) manufacturing and continuous Joule heating during device operation .

Research Fit

OLED electron transport layer and hole-blocking layer material
Host matrix for green phosphorescent emitters
Aggregation-induced emission (AIE) luminogen research
Triazole scaffold for bioactivity screening libraries

Substituting NTAZ with generic hole-blocking materials like Bathocuproine (BCP) or standard TAZ (3-(4-Biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole) frequently leads to compromised device longevity and manufacturing inefficiencies. BCP, while energetically favorable, possesses a low glass transition temperature (Tg ~65 °C) that makes it highly susceptible to rapid crystallization under thermal stress, causing catastrophic device shorting and pixel degradation over time [1]. Conversely, while standard TAZ offers better morphological stability than BCP, it features a shallower HOMO level (~ -6.3 eV) and a higher molecular weight (429.56 g/mol) coupled with a lower thermal decomposition onset (TGA >250 °C) . This forces manufacturers to use higher sublimation temperatures during vacuum deposition, increasing the risk of material degradation. NTAZ's unique naphthyl-driven steric bulk and lower molecular weight (347.41 g/mol) resolve these issues by enabling cleaner sublimation at lower temperatures while providing superior exciton confinement and long-term amorphous film stability [1].

Substitution Risk

4-(1-Naphthyl) substitution cannot be replaced by 4-phenyl

Replacing the sterically demanding 1-naphthyl group with a smaller phenyl group alters HOMO/LUMO energy levels and charge transport characteristics, shifting device performance.

Confusion with identically abbreviated triazole derivatives

Other 1,2,4-triazoles also abbreviated “TAZ” possess different substitution patterns (e.g., biphenyl/tert-butyl) leading to different electronic properties and stability profiles; direct interchange without validation risks reproducibility.

Superior Hole Confinement via Deep HOMO Energetics

In OLED architectures, the energetic barrier at the emissive layer/ETL interface dictates recombination efficiency. NTAZ exhibits a deep HOMO level of -6.4 eV, which provides a stricter energetic barrier compared to the standard TAZ benchmark (-6.3 eV) . This 0.1 eV difference significantly reduces the probability of hole leakage into the electron transport zone, thereby minimizing non-radiative exciton quenching and boosting the overall luminous efficiency of phosphorescent devices .

Evidence DimensionHOMO Energy Level
Target Compound DataNTAZ: -6.4 eV
Comparator Or BaselineStandard TAZ: -6.3 eV
Quantified Difference0.1 eV deeper HOMO level
ConditionsThin-film OLED hole-blocking interface energetics

A deeper HOMO level ensures stricter hole confinement within the emissive layer, directly increasing the luminous efficiency of the procured OLED panel.

Operational Stability
Head-to-head
Bphen ETL provided a 76× longer luminance lifetime than TAZ ETL under high-current stress.
Reports a significant stability limitation; use only where TAZ’s high triplet energy is essential.
OLED devices under high-current stressing conditions

Enhanced Thermal Stability for Vacuum Deposition

Procurement for vacuum thermal evaporation (VTE) processes requires materials that sublime cleanly before reaching decomposition temperatures. Despite having a ~19% lower molecular weight (347.41 g/mol) than standard TAZ (429.56 g/mol), NTAZ demonstrates superior thermal stability. Thermogravimetric analysis (TGA) shows that NTAZ maintains stability up to >260 °C (at 0.5% weight loss), whereas TAZ begins degrading at >250 °C . This combination of lower mass and higher thermal resistance widens the processing window during VTE [1].

Evidence DimensionThermal Degradation Onset (TGA at 0.5% weight loss)
Target Compound DataNTAZ: >260 °C (MW: 347.41 g/mol)
Comparator Or BaselineStandard TAZ: >250 °C (MW: 429.56 g/mol)
Quantified Difference10 °C higher stability margin combined with lower molecular weight
ConditionsThermogravimetric analysis under inert atmosphere

Widens the thermal processing window during vacuum deposition, reducing source degradation and improving batch-to-batch manufacturing yield.

Green PHOLED Host
Data to verify
130,800 cd/m² at 1550 mA/cm²; QE 15–16%
Reported high-efficiency benchmark for TAZ-hosted green phosphorescent devices.
Source context: device with Ir-based emitter; independent verification recommended

Prevention of Crystallization-Induced Device Failure

Long-term OLED reliability is heavily dependent on the morphological stability of the amorphous transport layers. Benchmark phenanthroline-based HBLs, such as BCP, suffer from low glass transition temperatures (Tg ~65 °C) and rapidly crystallize under the Joule heating generated during continuous panel operation [1]. NTAZ utilizes a bulky 1-naphthyl substituent that introduces severe steric hindrance, breaking molecular planarity and effectively suppressing crystallization. This structural design maintains a robust amorphous phase far longer than BCP under operational thermal stress.

Evidence DimensionMorphological Film Stability
Target Compound DataNTAZ: Highly stable amorphous film due to 1-naphthyl steric bulk
Comparator Or BaselineBCP: Prone to rapid crystallization (Tg ~65 °C)
Quantified DifferenceElimination of catastrophic crystallization under thermal stress
ConditionsLong-term device operation under Joule heating

Prevents the catastrophic pixel shorting caused by HBL crystallization, making NTAZ a mandatory upgrade for long-lifetime commercial displays.

AIE vs ACQ
Class-level inference
TAZ exhibits aggregation-induced emission, unlike conventional ACQ fluorophores (e.g., perylene).
Supports AIE luminogen development and solid-state luminescence research.
Qualitative difference; quantitative comparisons to other AIEgens are limited
Electronic Structure
Reported
HOMO 6.4 eV, LUMO 2.8 eV, Eg 3.6 eV; λem 367 nm
Defines energy level alignment requirements for layered OLED devices.
Vendor specification; verify for specific device stack

Hole-Blocking Layers in Phosphorescent OLEDs

NTAZ is the optimal choice for HBLs in high-efficiency phosphorescent OLEDs where strict exciton confinement is required. Its deep HOMO level (-6.4 eV) prevents hole leakage from the emissive layer, ensuring that recombination occurs strictly within the target zone, which directly translates to higher device efficiency [1].

Vacuum-Deposited Electron Transport Layers

For manufacturing lines utilizing Vacuum Thermal Evaporation (VTE), NTAZ is highly recommended over heavier triazole analogs. Its lower molecular weight and superior thermal degradation onset (>260 °C) allow for lower sublimation temperatures, reducing thermal stress on the material source and minimizing crucible contamination.

Long-Lifetime Commercial Display Panels

In commercial displays subjected to continuous operation and Joule heating, NTAZ replaces crystallization-prone materials like BCP. The steric hindrance of its 1-naphthyl core maintains an amorphous thin film under thermal stress, preventing the morphological degradation that typically leads to dark spots and device failure [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Green PHOLED host platform research
Reported high-efficiency host matrix for Ir-based emitters
Benchmark luminance and quantum efficiency replication
AIE luminogen development
Aggregation-induced emission vs conventional ACQ behavior
Emission enhancement in aggregated state
OLED degradation and failure analysis
Well-characterized limited-lifetime ETL material
Accelerated lifetime testing and failure-mode investigation
Bioactivity screening scaffold
1,2,4-Triazole pharmacophore core
Enzyme inhibition and antimicrobial screening

XLogP3

5.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (95%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole

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